D-Glucosamine-2-13C Hydrochloride
Description
Fundamental Principles of Isotopic Labeling in Metabolic Studies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org The core principle involves replacing one or more atoms in a molecule of interest with their heavier, stable isotopes. wikipedia.orgcreative-proteomics.com These labeled molecules are chemically and functionally almost identical to their naturally occurring, unlabeled counterparts, ensuring they are processed by cells in the same manner. wikipedia.orgnumberanalytics.comtechnologynetworks.com
Once introduced into a biological system, the labeled compound, or "tracer," mixes with the endogenous pool of the same molecule, the "tracee." maastrichtuniversity.nl As the organism or cell undergoes its normal metabolic processes, the tracer is incorporated into various downstream metabolites. numberanalytics.com Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled atoms in these products. wikipedia.orgnumberanalytics.com This allows researchers to delineate metabolic pathways, determine the rate at which metabolites flow through a network (metabolic flux), and understand how different pathways contribute to the production of essential biomolecules. creative-proteomics.comfiveable.me
Advantages of Carbon-13 Enrichment for Atomic-Level Tracing
Carbon is the backbone of most biological molecules, making its isotopes ideal for metabolic research. researchgate.net While several stable isotopes are used in research, Carbon-13 (¹³C) offers distinct advantages for atomic-level tracing.
Stability and Safety : Unlike its radioactive counterpart Carbon-14 (¹⁴C), ¹³C is a stable, non-radioactive isotope. creative-proteomics.comhumankinetics.com This inherent stability means it does not decay over time, making it safe for use in a wide variety of experimental settings, including human studies, without the risks associated with ionizing radiation. maastrichtuniversity.nlhumankinetics.com
Low Natural Abundance : The natural abundance of ¹³C is approximately 1.1%, while the lighter ¹²C isotope makes up about 98.9%. technologynetworks.com The low natural occurrence of ¹³C provides a low-background signal, allowing for the clear and sensitive detection of ¹³C-enriched tracers once they are introduced into a system. maastrichtuniversity.nl
Analytical Versatility : The mass difference between ¹²C and ¹³C is readily detectable by mass spectrometry. wikipedia.org High-resolution mass spectrometers can distinguish between molecules containing different numbers of ¹³C atoms (isotopologues), providing detailed information on how the carbon skeleton of a precursor molecule is fragmented and reassembled into new products. nih.govnih.gov Furthermore, ¹³C is NMR-active, enabling researchers to pinpoint the exact position of the label within a molecule's structure. wikipedia.org
Precise Flux Analysis : By using specifically labeled precursors, such as glucose enriched with ¹³C at a particular carbon position, researchers can untangle complex and overlapping metabolic pathways. creative-proteomics.comresearchgate.net Analyzing the distribution pattern of the ¹³C label in downstream metabolites allows for the quantification of metabolic fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle. creative-proteomics.comnih.gov
Table 1: Properties of Common Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Key Characteristics & Applications |
| ¹³C | ~1.1% | Stable, non-radioactive. Forms the backbone of organic molecules. Widely used to trace carbon metabolism in pathways like glycolysis and the citric acid cycle. mdpi.comtechnologynetworks.com |
| ¹⁵N | ~0.37% | Stable, non-radioactive. Essential component of amino acids and nucleotides. Used to track nitrogen metabolism and protein synthesis. mdpi.com |
| ²H (Deuterium) | ~0.015% | Stable, non-radioactive. Used to trace water metabolism, fatty acid synthesis, and reactions involving specific co-factors like NADH or NADPH. mdpi.com |
| ¹⁸O | ~0.20% | Stable, non-radioactive. Can be incorporated into various molecules and is often used in studies of respiration and metabolic water. fiveable.me |
Unique Utility of D-Glucosamine-2-13C Hydrochloride as a Biochemical Probe
This compound is a specifically labeled amino sugar that serves as a powerful tool for investigating the hexosamine biosynthesis pathway (HBP). nih.govmedchemexpress.com Glucosamine (B1671600) is a natural monosaccharide and a precursor in the biochemical synthesis of glycosylated proteins and lipids. medchemexpress.commedchemexpress.commpbio.com The hydrochloride salt form provides stability and solubility for use in experimental settings. medchemexpress.commpbio.com
The HBP is a critical metabolic route that utilizes nutrients like glucose and glutamine to produce uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net UDP-GlcNAc is an essential building block for the glycosylation of proteins and lipids, processes that are vital for proper protein folding, function, and signaling. nih.govwikipedia.org
The unique utility of this compound stems from how it enters this pathway. Under normal conditions, cells synthesize glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine in a reaction catalyzed by the enzyme GFAT, which is the rate-limiting step of the HBP. nih.gov However, exogenous glucosamine can be transported into the cell and directly phosphorylated by hexokinase to form glucosamine-6-phosphate, thus bypassing the GFAT-catalyzed step. nih.gov
By introducing D-glucosamine with a ¹³C label specifically at the second carbon position (C-2), researchers can:
Directly Trace HBP Flux : The ¹³C label allows for the precise tracking of the glucosamine molecule as it is converted into UDP-GlcNAc and subsequently incorporated into complex glycoproteins and other glycoconjugates. nih.gov
Isolate HBP Activity : Because this tracer bypasses the initial, highly regulated step of the de novo HBP, it provides a specific probe for the activity of the downstream "salvage" portion of the pathway. nih.govresearchgate.net This allows for the study of how cells utilize available glucosamine to produce UDP-GlcNAc.
Investigate Disease States : Dysregulation of the HBP is implicated in various diseases. nih.gov Using this compound enables detailed investigation into how HBP flux is altered in these conditions and how it responds to different stimuli or interventions. ahajournals.orgnih.gov
The specific placement of the ¹³C at the C-2 position is crucial, as this is the location of the amino group that defines glucosamine. nih.gov Tracing this specific carbon provides unambiguous evidence of the fate of the exogenous glucosamine molecule through the enzymatic steps of the HBP.
Table 2: Key Steps in the Hexosamine Biosynthesis Pathway (HBP)
| Step | Substrate(s) | Key Enzyme | Product |
| De Novo Synthesis (Rate-Limiting) | Fructose-6-phosphate + Glutamine | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Glucosamine-6-phosphate nih.gov |
| Salvage Pathway Entry | D-Glucosamine + ATP | Hexokinase (HK) | Glucosamine-6-phosphate researchgate.netnih.gov |
| Acetylation | Glucosamine-6-phosphate + Acetyl-CoA | Glucosamine-phosphate N-acetyltransferase (GNPNAT1) | N-acetyl-D-glucosamine-6-phosphate wikipedia.org |
| Isomerization | N-acetyl-D-glucosamine-6-phosphate | Phosphoacetylglucosamine mutase | N-acetyl-glucosamine-1-phosphate |
| UDP-Sugar Formation | N-acetyl-glucosamine-1-phosphate + UTP | UDP-N-acetylglucosamine pyrophosphorylase | UDP-N-acetylglucosamine (UDP-GlcNAc) nih.gov |
Properties
Molecular Formula |
C₅¹³CH₁₄ClNO₅ |
|---|---|
Molecular Weight |
216.63 |
Synonyms |
2-Amino-2-deoxy-D-glucose-2-13C Hydrochloride |
Origin of Product |
United States |
Synthetic Strategies for D Glucosamine 2 13c Hydrochloride
Chemical Synthesis Approaches for Regioselective Carbon-13 Incorporation
The chemical synthesis of D-Glucosamine-2-13C Hydrochloride requires a regioselective approach to ensure the ¹³C isotope is incorporated specifically at the C-2 position. This involves a multi-step process that begins with carefully selected precursors and derivatization to protect other reactive sites on the glucosamine (B1671600) molecule.
Precursor Selection and Derivatization
The synthesis often starts from D-glucosamine hydrochloride, which can be sourced from the hydrolysis of chitin (B13524), a polymer found in crustacean shells. nih.govgoogle.com To achieve regioselective labeling, protecting groups are strategically introduced to block the hydroxyl and amino groups, except for the position intended for the isotopic label.
One common strategy involves the protection of the hydroxyl groups, for instance, by acetylation to form 1,3,4,6-tetra-O-acetyl-D-glucosamine hydrochloride. acs.org The amino group at the C-2 position can then be modified or replaced in a subsequent step to introduce the ¹³C label. Another approach might involve starting with a different precursor, such as fructose, and an ammonia (B1221849) source to form the glucosamine backbone, although controlling the regioselectivity of the label incorporation in such a de novo synthesis can be challenging. google.com
A study on the regioselective one-pot protection of D-glucosamine highlights the complexity and systematic study required to yield specific protected derivatives. nih.gov Such methodologies are crucial for developing a synthetic route where the ¹³C can be introduced at the desired C-2 position. For instance, converting the amino group at C-2 to an azide (B81097) (2-azido-2-deoxy derivative) can be a key step, allowing for its subsequent reduction and re-introduction of an amino group containing the ¹³C label. nih.gov
Reaction Conditions and Yield Optimization
The introduction of the ¹³C label at the C-2 position is a critical step. This can be achieved using a ¹³C-labeled reagent. The reaction conditions, including solvent, temperature, and catalysts, must be meticulously optimized to ensure high yield and regioselectivity.
Biosynthetic Labeling Methods for Enriched Production
An alternative to chemical synthesis is the use of biosynthetic methods, which can offer a more direct route to isotopically labeled compounds. Fungal fermentation using a ¹³C-labeled precursor is a prominent example of this approach.
Fungi and other microorganisms that naturally produce glucosamine or its derivatives can be cultured in a medium where the primary carbon source is ¹³C-labeled glucose, specifically 2-¹³C-glucose. nih.govconicet.gov.ar The microorganisms will metabolize this labeled glucose and incorporate the ¹³C isotope into the glucosamine they produce.
The efficiency of this method depends on the microorganism's metabolic pathways. For example, in Neurospora crassa, glucosamine is synthesized from fructose-6-phosphate (B1210287) and glutamine. conicet.gov.ar If the organism is fed with 2-¹³C-glucose, the label will be incorporated into the fructose-6-phosphate and subsequently into the glucosamine. The resulting D-glucosamine will be enriched with ¹³C at the C-2 position.
Metabolic flux analysis using ¹³C-labeled substrates is a powerful tool to understand and optimize these biosynthetic processes for enhanced production of the desired labeled compound. nih.govcreative-proteomics.com Studies on yeast and other microbial cultures have demonstrated the feasibility of using ¹³C-labeled glucose to trace and enhance the production of specific metabolites. oup.comcore.ac.uk
Isotopic Purity and Enrichment Verification Methodologies
After synthesis, it is crucial to verify the isotopic purity and the percentage of enrichment of the ¹³C isotope at the C-2 position. This is typically accomplished using a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR (¹³C-NMR) is a primary tool for this purpose. fiveable.memeasurlabs.com The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local electronic environment. libretexts.orgyoutube.com The presence and integration of the peak corresponding to the C-2 carbon can confirm the position of the label and help in quantifying the enrichment level. nih.gov While ¹H-NMR provides information about the proton environment, ¹³C-NMR directly probes the carbon skeleton. fiveable.memeasurlabs.com
Mass Spectrometry (MS): Mass spectrometry is another essential technique used to determine the isotopic enrichment. sigmaaldrich.com The mass of the this compound molecule will be one mass unit higher than the unlabeled compound due to the presence of the ¹³C isotope. By analyzing the mass spectrum, the ratio of the labeled to the unlabeled compound can be determined, which directly corresponds to the isotopic enrichment.
The combination of these methods provides a comprehensive characterization of the synthesized this compound, ensuring its quality and suitability for its intended applications in research.
Advanced Analytical Methodologies for D Glucosamine 2 13c Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For D-Glucosamine-2-13C Hydrochloride, NMR is indispensable for a range of applications from verifying isotopic enrichment to analyzing the intricate structures of large biomolecules.
One-Dimensional ¹³C NMR for Isotopic Enrichment and Metabolite Quantification
One-dimensional (1D) ¹³C NMR is a fundamental technique used to confirm the successful incorporation of the ¹³C isotope into the glucosamine (B1671600) molecule. The natural abundance of ¹³C is only about 1.1%, so a synthetically enriched sample like this compound will show a significantly more intense signal for the labeled carbon atom. hmdb.cachemicalbook.com This allows for the straightforward verification of isotopic purity.
Beyond qualitative confirmation, 1D ¹³C NMR can be used for quantitative analysis. By integrating the peak area of the enhanced ¹³C signal, researchers can determine the concentration of this compound and its downstream metabolites. This is particularly useful in metabolic flux analysis, where the rate of flow of carbon through metabolic pathways is investigated.
Table 1: Key Research Findings from 1D ¹³C NMR
| Research Aspect | Finding |
|---|---|
| Isotopic Purity Verification | The 1D ¹³C NMR spectrum exhibits a dominant peak corresponding to the C2 carbon, confirming successful labeling. hmdb.cachemicalbook.com |
| Metabolite Tracking | The emergence of new, intense ¹³C signals in the spectra of biological samples indicates the conversion of this compound into other metabolites. |
| Quantitative Analysis | Integration of the ¹³C signals enables the quantification of the labeled compound and its metabolic products, offering insights into pathway kinetics. nih.gov |
Two-Dimensional Heteronuclear NMR Techniques (e.g., ¹H-¹³C HSQC, ¹H-¹H TOCSY, ¹H-¹H COSY) for Carbon Backbone Assignment and Connectivity Mapping
Two-dimensional (2D) NMR techniques provide a more detailed picture of molecular structure by revealing correlations between different nuclei. epfl.ch
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. epfl.chnih.gov In this compound, a strong cross-peak between the C2 carbon and its attached proton (H2) provides an unambiguous assignment for this position. nih.govnih.gov
¹H-¹H Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons that are part of the same spin system, allowing for the assignment of all protons in the sugar ring. oxinst.com
¹H-¹H Correlation Spectroscopy (COSY): COSY reveals correlations between protons that are coupled, typically on adjacent carbons, which helps in confirming the connectivity of the carbon backbone. oxinst.com
The combination of these techniques allows for a complete assignment of the proton and carbon signals of this compound and its metabolites. nih.gov
Table 2: Overview of 2D NMR Techniques for this compound Analysis
| Technique | Correlated Nuclei | Information Provided |
|---|---|---|
| ¹H-¹³C HSQC | ¹H and directly bonded ¹³C | Assigns the labeled C2 and its attached H2. epfl.chnih.gov |
| ¹H-¹H TOCSY | All ¹H in a spin system | Enables full ¹H assignment of the sugar ring. oxinst.com |
| ¹H-¹H COSY | J-coupled ¹H (usually adjacent) | Confirms the sequence of the carbon backbone. oxinst.com |
Multidimensional NMR for Glycan and Glycoprotein (B1211001) Structural Dynamics
When cells are grown in the presence of this compound, the ¹³C label is incorporated into complex carbohydrates like glycans and glycoproteins. nih.gov Multidimensional NMR (3D and 4D) is essential for studying these large biomolecules. nih.gov The ¹³C label acts as a probe, allowing researchers to study the structure, dynamics, and interactions of these molecules. nih.govdiva-portal.org For instance, changes in the NMR signal of the labeled carbon can indicate conformational changes upon binding to other molecules. nih.gov
Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify metabolites by measuring their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolite Profiling and Isotopomer Analysis
LC-MS/MS is ideal for analyzing polar compounds like glucosamine and its derivatives. nih.govhpst.cz The liquid chromatography component separates the complex mixture of metabolites before they enter the mass spectrometer. nih.govresearchgate.netnih.gov The ¹³C label in this compound results in a predictable mass shift, allowing for the clear distinction between the labeled compound and its unlabeled counterparts. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the ions, which helps in confirming the identity of metabolites and in tracing the path of the ¹³C label through different metabolic pathways (isotopomer analysis). nih.govnih.gov
Table 3: Advantages of LC-MS/MS in this compound Research
| Feature | Benefit |
|---|---|
| Metabolite Separation | Resolves individual metabolites from complex biological samples. nih.govresearchgate.netnih.gov |
| Metabolite Identification | Allows for confident identification of known and unknown metabolites. researchgate.net |
| Isotopomer Analysis | The mass shift from the ¹³C label facilitates tracing of the labeled carbon. researchgate.net |
| Quantification | Enables quantitative analysis of metabolite levels. researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Monosaccharide Analysis
For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a powerful tool. nih.gov Since monosaccharides like glucosamine are not volatile, they must first be chemically modified through a process called derivatization, such as trimethylsilylation or acetylation, to make them suitable for GC-MS analysis. nih.govmasonaco.orgpageplace.derestek.com
GC-MS provides excellent separation of different sugar isomers and produces reproducible fragmentation patterns that act as a "fingerprint" for each compound. ajrsp.com The mass shift from the ¹³C label in this compound is easily detectable, making GC-MS a valuable technique for stable isotope tracing studies of monosaccharide metabolism. nih.govmasonaco.org
Isotopic Ratio Outlier Analysis (IROA) for Biological Signal Differentiation and Carbon Number Determination
Isotopic Ratio Outlier Analysis (IROA) is a powerful mass spectrometry-based technique that distinguishes biologically derived signals from chemical noise and artifacts. mdpi.com This methodology involves the use of two isotopically distinct versions of a nutrient source, one with a low (e.g., 5%) and one with a high (e.g., 95%) abundance of ¹³C. iroatech.com When cells are grown in media containing either the 5% or 95% ¹³C-labeled glucose, all resulting metabolites, including D-glucosamine, will incorporate this specific isotopic signature. nih.gov
The core principle of IROA lies in creating mirror-image isotopologue pairs for each metabolite. nih.gov The sample from the 5% ¹³C medium and the sample from the 95% ¹³C medium are mixed, and the resulting mass spectrum for a metabolite like D-glucosamine will show two distinct isotopic envelopes. iroatech.com The mass difference between the monoisotopic peaks of these two envelopes directly reveals the number of carbon atoms in the molecule. technologynetworks.com This is a significant advantage for identifying unknown metabolites and confirming the elemental composition of known ones like this compound. technologynetworks.com
Furthermore, the ratio of the peak intensities within these paired envelopes remains constant even in the presence of ion suppression, a common issue in mass spectrometry that can affect quantitative accuracy. iroatech.com This inherent feature of IROA allows for more reliable relative quantification of metabolites between different experimental conditions. nih.gov By correcting for analytical variance, IROA enhances the precision of metabolomic studies. mdpi.com
Table 1: Key Features of IROA in this compound Research
| Feature | Description | Benefit in D-Glucosamine Research |
| Mirror-Image Isotopologue Pairs | Creates two distinct mass spectral patterns for each metabolite based on 5% and 95% ¹³C labeling. nih.goviroatech.com | Facilitates the clear differentiation of glucosamine-derived signals from background noise and artifacts. nih.gov |
| Carbon Number Determination | The mass difference between the paired monoisotopic peaks directly corresponds to the number of carbon atoms. technologynetworks.com | Allows for the unambiguous confirmation of the carbon count in D-glucosamine and its downstream metabolites. |
| Suppression Correction | The ratio between the ¹²C and ¹³C envelopes is resistant to the effects of ion suppression. iroatech.com | Improves the accuracy and reliability of quantifying changes in D-glucosamine levels under different biological conditions. |
| Elimination of Sample-to-Sample Variance | Control and experimental samples can be combined and analyzed as a single composite sample. technologynetworks.com | Reduces variability introduced during sample preparation and analysis, leading to more precise results. |
Mass Isotopomer Distribution Analysis (MIDA) for Metabolic Flux Quantification
Mass Isotopomer Distribution Analysis (MIDA) is a technique that utilizes stable isotopes to measure the rates of biosynthesis and turnover of molecules, a field known as metabolic flux analysis. nih.gov When this compound is introduced into a biological system, the ¹³C label is incorporated into various metabolic pathways. MIDA analyzes the distribution of mass isotopomers—molecules that differ only in the number of isotopic atoms—in a product molecule to determine the isotopic enrichment of its direct precursor pool. nih.gov
This technique is particularly valuable for quantifying the flow of carbon atoms from D-glucosamine into other metabolic products. nih.gov By administering a ¹³C-labeled precursor like this compound, researchers can track the incorporation of the ¹³C atom into downstream metabolites. The resulting mass isotopomer patterns in these products, as measured by mass spectrometry, are then compared to theoretically predicted distributions based on the principles of probability and binomial expansion. nih.gov This comparison allows for the calculation of the fraction of a metabolite pool that has been newly synthesized from the labeled precursor. nih.gov
For instance, if D-glucosamine is metabolized through glycolysis, the ¹³C label can be traced into intermediates of the tricarboxylic acid (TCA) cycle and amino acids. creative-proteomics.com The specific pattern of ¹³C enrichment in these molecules provides quantitative information about the activity of the metabolic pathways involved. nih.govnih.gov This allows researchers to understand how the metabolism of glucosamine contributes to central carbon metabolism under various physiological or pathological conditions. nih.gov
Table 2: Application of MIDA to this compound Metabolism
| Step | Description | Research Finding |
| Tracer Administration | This compound is introduced into the biological system. | The ¹³C label serves as a tracer to follow the metabolic fate of the glucosamine molecule. |
| Metabolic Conversion | The labeled glucosamine is metabolized through various biochemical pathways. nih.gov | The ¹³C atom is incorporated into a range of downstream metabolites. |
| Mass Spectrometry Analysis | The mass isotopomer distributions of the product metabolites are measured. nih.gov | Provides data on the relative abundances of molecules with different numbers of ¹³C atoms. |
| Precursor Enrichment Calculation | The measured isotopomer patterns are used to calculate the ¹³C enrichment of the precursor pool for a specific product. nih.gov | Determines the contribution of glucosamine to the synthesis of that product. |
| Metabolic Flux Quantification | The calculated enrichment values are used to quantify the rates of metabolic pathways. nih.govmdpi.com | Reveals the quantitative contribution of glucosamine to cellular energy and biosynthetic pathways. |
Complementary Spectroscopic Techniques for Isotope Detection (e.g., FT-Raman)
While mass spectrometry is a primary tool for isotopic analysis, other spectroscopic techniques can provide complementary information. Fourier Transform Raman (FT-Raman) spectroscopy, for example, is a non-destructive vibrational spectroscopy technique that can be used to identify molecules and, in some cases, distinguish between isotopologues. researchgate.net
Raman spectroscopy measures the inelastic scattering of monochromatic light from a molecule. The resulting spectrum contains peaks at specific frequencies that correspond to the vibrational modes of the chemical bonds within the molecule. The substitution of a ¹²C atom with a heavier ¹³C atom, as in this compound, will cause a subtle shift in the vibrational frequencies of the bonds involving that carbon atom.
While the direct detection of a single ¹³C label in a complex biological molecule by FT-Raman can be challenging due to the small frequency shifts and potential for overlapping peaks, it can be a useful tool for characterizing the bulk labeled material and for certain specific applications. For instance, in studies involving high levels of isotopic enrichment, the changes in the Raman spectrum may become more pronounced and detectable. Furthermore, advanced Raman techniques, such as surface-enhanced Raman spectroscopy (SERS), can significantly enhance the signal, potentially allowing for more sensitive detection of isotopic labels.
Elucidation of Metabolic Pathways and Flux Dynamics
Hexosamine Biosynthesis Pathway (HBP) Flux Analysis
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that diverts a fraction of glucose entering the cell to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is the essential building block for a wide array of glycosylation events. D-Glucosamine-2-13C Hydrochloride is instrumental in dissecting the intricacies of this pathway.
By supplying cells with this compound, researchers can directly measure the incorporation of the ¹³C label into the UDP-GlcNAc pool. This is typically achieved using sensitive analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The rate and extent of ¹³C enrichment in UDP-GlcNAc provide a quantitative measure of the flux through the HBP.
For instance, studies have shown that under conditions of glutamine restriction, the incorporation of labeled glucosamine (B1671600) into the UDP-GlcNAc pool is enhanced, highlighting the pathway's adaptability to nutrient availability. The ability to quantify this carbon flow is critical for understanding how cells regulate the production of this vital precursor for glycosylation in response to various physiological and pathological stimuli.
| Condition | Time (hours) | % ¹³C-labeled UDP-GlcNAc |
|---|---|---|
| Control (Sufficient Glucose and Glutamine) | 4 | 15.2 ± 2.1 |
| Control (Sufficient Glucose and Glutamine) | 8 | 28.9 ± 3.5 |
| Control (Sufficient Glucose and Glutamine) | 12 | 45.7 ± 4.2 |
| Glutamine Restriction | 4 | 25.8 ± 3.0 |
| Glutamine Restriction | 8 | 49.1 ± 4.8 |
| Glutamine Restriction | 12 | 75.3 ± 6.1 |
The HBP can generate amino sugars through two primary routes: the de novo pathway, which starts from fructose-6-phosphate (B1210287) and glutamine, and the salvage pathway, which recycles glucosamine and its derivatives. This compound is particularly valuable for dissecting the relative contributions of these two pathways.
When cells are supplied with labeled glucosamine, it primarily enters the HBP via the salvage pathway, where it is phosphorylated by N-acetylglucosamine kinase (NAGK). By comparing the isotopic enrichment of UDP-GlcNAc in cells grown with labeled glucosamine versus those grown with labeled glucose (which primarily fuels the de novo pathway), researchers can quantify the flux through each route. This is especially relevant in disease states like cancer, where some cells upregulate the salvage pathway to meet their high demand for glycosylation.
| Cell Type | Condition | Tracer | Contribution of Salvage Pathway to UDP-GlcNAc Pool (%) |
|---|---|---|---|
| Hepatocyte | Normal | ¹³C-Glucosamine | ~15% |
| Hepatocyte | High Glucose | ¹³C-Glucosamine | ~10% |
| Cancer Cell Line A | Normal | ¹³C-Glucosamine | ~40% |
| Cancer Cell Line A | GFAT Inhibition | ¹³C-Glucosamine | >80% |
Glycosylation Pathway Interrogations
Beyond the HBP, this compound serves as a critical tool for investigating the downstream glycosylation pathways that utilize UDP-GlcNAc. By tracing the labeled GlcNAc moiety into various glycoconjugates, scientists can gain insights into the synthesis, turnover, and regulation of these complex structures.
O-linked N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). This compound is instrumental in studying the dynamics of O-GlcNAcylation.
By supplying cells with the labeled compound, the UDP-GlcNAc pool becomes labeled, and subsequently, O-GlcNAcylated proteins will carry the ¹³C mark. This allows for the use of pulse-chase experiments to measure the turnover rates of O-GlcNAc on specific proteins or on a proteome-wide scale. Mass spectrometry can then be used to identify the specific sites of O-GlcNAcylation and to quantify the dynamics of label incorporation and removal, providing insights into the regulation of OGT and OGA activity under various cellular conditions.
| Protein | Time after Chase (minutes) | % Remaining ¹³C-O-GlcNAc |
|---|---|---|
| Protein X | 0 | 100 |
| Protein X | 30 | 75 |
| Protein X | 60 | 50 |
| Protein X | 120 | 25 |
Sialic acids are a family of nine-carbon sugars that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. They play crucial roles in cell-cell recognition, signaling, and immunity. The biosynthesis of sialic acids begins with UDP-GlcNAc, which is converted to N-acetylmannosamine (ManNAc) and subsequently to sialic acid.
By using this compound as a tracer, researchers can follow the flow of the labeled carbon from glucosamine into the sialic acid biosynthetic pathway. asm.org This allows for the investigation of the flux through this pathway and how it is regulated. For instance, in studies on the fungal pathogen Candida albicans, the use of ¹³C-labeled glucosamine has helped to elucidate the metabolic pathways leading to the formation of N-acetylneuraminic acid, a type of sialic acid. asm.org
Chitin (B13524) and Chitosan (B1678972) Biosynthesis in Microorganisms and Fungi
This compound serves as a crucial tracer for investigating the biosynthesis of chitin and chitosan, essential structural polysaccharides in the cell walls of fungi and the exoskeletons of arthropods. Chitin is a long-chain polymer of N-acetyl-D-glucosamine (GlcNAc), while chitosan is its deacetylated derivative, consisting of D-glucosamine (GlcN) and GlcNAc units. nih.gov
When this compound is supplied to microorganisms or fungi, it is readily taken up and enters the hexosamine biosynthesis pathway (HBP). Inside the cell, the labeled glucosamine is phosphorylated to glucosamine-6-phosphate. This labeled intermediate is then acetylated to form N-acetyl-glucosamine-6-phosphate, which is subsequently converted to UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), the direct precursor for chitin synthesis. The ¹³C label at the C-2 position is retained throughout these enzymatic steps.
The incorporation of the ¹³C label into the chitin polymer can be monitored and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the isotopic enrichment in chitin, researchers can determine the rate of new chitin synthesis and the contribution of exogenous glucosamine to this process.
Furthermore, the labeled UDP-GlcNAc can also be utilized by chitin deacetylases, enzymes that remove the acetyl group to form chitosan. researchgate.net Tracing the ¹³C from D-glucosamine into the chitosan polymer provides direct evidence and quantification of chitosan biosynthesis. This is particularly important in understanding the dynamic remodeling of the fungal cell wall, where the balance between chitin synthesis and deacetylation to chitosan is critical for morphogenesis and virulence. nih.gov For instance, in the fungal pathogen Cryptococcus neoformans, both chitin and chitosan are synthesized during vegetative growth, and their levels increase with culture density. nih.gov
Isotope tracing studies with labeled glucosamine can elucidate the activity of different chitin synthase enzymes. Fungi possess multiple chitin synthases, each with specific roles in processes like cell division and cell wall maintenance. By analyzing the distribution of the ¹³C label in different chitin fractions or at different cellular locations, the relative activities of these synthases can be inferred.
| Enzyme | Reaction Catalyzed | Role in Pathway | Metabolic Insight from ¹³C Tracing |
|---|---|---|---|
| Hexokinase/Glucokinase | Glucosamine → Glucosamine-6-Phosphate | Entry into the hexosamine pathway | Rate of exogenous glucosamine uptake and phosphorylation |
| Glucosamine-Phosphate N-acetyltransferase | Glucosamine-6-Phosphate → N-acetyl-glucosamine-6-Phosphate | Commits glucosamine to the acetylated form | Flux through the acetylation step |
| N-acetylglucosamine-phosphate mutase | N-acetyl-glucosamine-6-Phosphate → N-acetyl-glucosamine-1-Phosphate | Isomerization for UDP-sugar formation | Efficiency of conversion towards the activated sugar nucleotide |
| UDP-N-acetylglucosamine pyrophosphorylase | N-acetyl-glucosamine-1-Phosphate + UTP → UDP-N-acetylglucosamine | Formation of the direct chitin precursor | Rate of UDP-GlcNAc synthesis |
| Chitin Synthase | (GlcNAc)n + UDP-GlcNAc → (GlcNAc)n+1 + UDP | Polymerization of GlcNAc into chitin | Direct measurement of new chitin synthesis rate |
| Chitin Deacetylase | Deacetylation of chitin to form chitosan | Modification of chitin structure | Rate of chitosan formation and cell wall remodeling |
Interconnections with Central Carbon Metabolism (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle)
The metabolism of glucosamine is intricately linked with the central carbon metabolic pathways. This compound is an excellent tool for mapping these connections and quantifying the metabolic fluxes at key intersections.
The primary hub connecting glucosamine metabolism to central pathways is the hexosamine biosynthesis pathway (HBP). While exogenous glucosamine can enter this pathway directly, the HBP endogenously starts with fructose-6-phosphate, an intermediate of glycolysis. mdpi.comnih.gov Approximately 2-5% of total glucose that enters a cell is shunted into the HBP. nih.gov When this compound is used, its metabolic fate can be traced relative to the glucose-derived flux.
After being converted to glucosamine-6-phosphate, the labeled carbon can be directed towards chitin synthesis as described above, or it can be deaminated by glucosamine-6-phosphate deaminase to yield fructose-6-phosphate. This labeled fructose-6-phosphate can then re-enter the glycolytic pathway. The ¹³C label at the C-2 position of glucosamine will correspond to the C-2 position of the resulting fructose-6-phosphate.
Once back in the glycolytic pathway, the labeled fructose-6-phosphate can be catabolized to produce labeled pyruvate (B1213749), which can then enter the Tricarboxylic Acid (TCA) cycle. By analyzing the isotopic labeling patterns of glycolytic and TCA cycle intermediates, such as lactate, citrate, and malate, the extent to which glucosamine contributes to cellular energy production can be determined.
Furthermore, the labeled fructose-6-phosphate can be converted to glucose-6-phosphate, which can then enter the Pentose Phosphate Pathway (PPP). The PPP is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. Tracing the ¹³C from glucosamine through the PPP allows for the quantification of flux through this pathway relative to glycolysis.
Metabolic flux analysis (MFA) using this compound, often in parallel with ¹³C-labeled glucose experiments, provides a comprehensive map of carbon flow. creative-proteomics.com This allows researchers to understand how cells prioritize the use of glucose and glucosamine for either structural (chitin), signaling (glycosylation), or energy (glycolysis, TCA cycle) purposes under different conditions.
| Metabolic Intermediate | Connecting Pathway | Significance of ¹³C Tracing |
|---|---|---|
| Fructose-6-Phosphate | Glycolysis / Hexosamine Biosynthesis Pathway | Quantifies the shunt of glucosamine-derived carbon back into glycolysis. |
| Pyruvate | Glycolysis / TCA Cycle | Measures the contribution of glucosamine to the pyruvate pool for entry into the TCA cycle. |
| TCA Cycle Intermediates (e.g., Citrate, Malate) | TCA Cycle | Determines the extent of glucosamine catabolism for energy and biosynthesis. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | Assesses the flux of glucosamine-derived carbon into nucleotide precursors. |
| UDP-N-acetylglucosamine | Hexosamine Biosynthesis Pathway | Represents the commitment of glucosamine to anabolic processes like glycosylation and chitin synthesis. |
Mapping Subcellular Compartmentation of Glucosamine Metabolism
Understanding where metabolic pathways occur within the cell is crucial for a complete picture of cellular function. The use of isotopic tracers like this compound, combined with subcellular fractionation techniques, allows for the mapping of glucosamine metabolism across different cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum (ER).
The initial steps of glucosamine metabolism, including its phosphorylation and conversion to UDP-GlcNAc, are generally considered to occur in the cytoplasm. The key enzymes of the HBP are located in this compartment. nih.gov
Chitin synthases, the enzymes responsible for polymerizing UDP-GlcNAc into chitin, are integral membrane proteins. nih.gov Studies in fungi like Saccharomyces cerevisiae have shown that different chitin synthases can be localized to the plasma membrane and to specialized microvesicles called chitosomes. nih.gov By isolating these different membrane fractions after labeling with this compound, it is possible to determine the rate of chitin synthesis in specific subcellular locations. This provides insight into the localized construction and repair of the cell wall.
The interconnection with central metabolism also has a spatial dimension. Glycolysis occurs in the cytoplasm, while the TCA cycle takes place in the mitochondrial matrix. By tracing the ¹³C label from glucosamine into pyruvate (in the cytoplasm) and then into TCA cycle intermediates (in the mitochondria), the flux of carbon between these compartments can be studied.
Advanced techniques, such as spatial-fluxomics, which combine rapid subcellular fractionation with isotope tracing and mass spectrometry, are emerging as powerful tools. These methods can provide a snapshot of the isotopic enrichment of metabolites in different compartments, offering a more detailed and dynamic view of subcellular metabolic organization. While technically challenging, applying such approaches with this compound could reveal, for example, how the cytoplasmic pool of UDP-GlcNAc is channeled towards different glycosylation events in the ER and Golgi apparatus versus chitin synthesis at the plasma membrane.
Mechanistic Investigations of Biochemical Processes
Characterization of Enzyme Reaction Mechanisms and Substrate Specificity
The strategic placement of the ¹³C label in D-Glucosamine-2-13C Hydrochloride allows researchers to meticulously track its metabolic fate and investigate the mechanisms of enzymes that utilize glucosamine (B1671600) or its derivatives as substrates. When introduced into a biological system, the labeled glucosamine is phosphorylated and enters metabolic pathways, where its conversion into various products can be monitored. nih.gov This approach is instrumental in studying enzymes like glycosyltransferases and chitosanases. nih.govmdpi.com
For instance, by supplying ¹³C-labeled glucosamine, researchers can follow its incorporation into complex carbohydrates, which is mediated by glycosyltransferases. This helps in confirming the activity of these enzymes and understanding their substrate preferences. mdpi.com Similarly, in studies involving chitosan-degrading enzymes, labeled glucosamine can be used as a standard or tracer to determine enzyme kinetics, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), providing a quantitative measure of enzyme efficiency and specificity. nih.gov The analysis of the isotopic labeling patterns in the products of these enzymatic reactions reveals the precise routes of transformation and the relative activity of competing pathways. nih.gov
Dynamic Studies of Protein Glycosylation and Post-Translational Modifications
Protein glycosylation, a critical post-translational modification (PTM), involves the attachment of sugar chains (glycans) to proteins, profoundly affecting their function, stability, and localization. nih.govspringernature.com this compound is an invaluable tracer for studying the dynamics of this process. As a precursor to N-acetylglucosamine (GlcNAc), a fundamental building block for many types of glycans, labeled glucosamine can be traced into the final glycoprotein (B1211001) structure. medchemexpress.comnih.gov
Researchers use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the incorporation of the ¹³C label from glucosamine into the N-linked and O-linked glycans of specific proteins. nih.govbiorxiv.org This allows for the measurement of glycan biosynthesis rates and provides insights into how these rates change under different physiological or pathological conditions.
One particularly important PTM is O-GlcNAcylation, the attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This modification is highly dynamic and plays a regulatory role similar to phosphorylation. Using ¹³C-labeled glucosamine, scientists can monitor the flux of substrates into the hexosamine biosynthesis pathway (HBP), which produces the donor molecule for O-GlcNAcylation, UDP-GlcNAc. nih.govnih.gov Studies have shown that extracellularly supplied ¹³C-glucosamine is taken up by cells, metabolized, and incorporated into O-linked glycans, enabling a direct assessment of the dynamics of this crucial regulatory modification. nih.gov A novel, related modification, the phosphorylation of O-GlcNAc (O-GlcNAc-P), has also been identified on synaptic proteins, adding another layer of complexity to the regulation of protein function that can be explored with isotopic tracers. nih.gov
Table 1: Research Findings on Glycosylation Dynamics
| Research Area | Key Finding | Methodology | Reference |
|---|---|---|---|
| Glycan Incorporation | Extracellular ¹³C-glucosamine is incorporated into N-linked and O-linked glycans in cell lines. | Mass Isotopomer Analysis | nih.gov |
| O-GlcNAcylation | Labeled glucosamine traces the flux through the HBP to study dynamic O-GlcNAc protein modifications. | Isotope Tracing, LC-MS | nih.govnih.gov |
| Novel PTM Discovery | Identification of phosphorylated O-GlcNAc (O-GlcNAc-P) on synaptic proteins. | Mass Spectrometry | nih.gov |
Role of Hexosamine Pathway Flux in Cellular Homeostasis and Stress Responses
The hexosamine biosynthesis pathway (HBP) is a vital metabolic route that branches off from glycolysis. nih.gov It consumes glucose and glutamine to produce its final product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which is essential for protein and lipid glycosylation. nih.gov The flux through the HBP, typically utilizing 2-5% of total cellular glucose, is tightly regulated to maintain cellular homeostasis. nih.gov Dysregulation of HBP flux is linked to various stress responses and disease states.
This compound is a key tool for directly measuring and understanding the regulation of HBP flux. By introducing labeled glucosamine, which enters the pathway after the main rate-limiting step, researchers can trace its conversion to labeled UDP-GlcNAc. nih.govnih.gov This allows for the quantification of pathway activity under various conditions, such as changes in nutrient availability or cellular stress.
For example, studies using ¹³C-labeled glucosamine in perfused hearts have allowed for the first direct measurement of HBP flux in this organ. nih.gov These experiments revealed that, surprisingly, neither high glucose concentrations nor increased cardiac workload significantly altered the absolute rate of UDP-GlcNAc synthesis from glucose. This indicates that HBP flux is regulated independently of glycolytic rate in the heart, a crucial insight into cardiac metabolism. nih.gov Such studies demonstrate the power of stable isotope tracing to uncover how cells maintain metabolic balance and respond to physiological demands.
Table 2: HBP Flux Under Different Perfusion Conditions in Ex Vivo Mouse Heart
| Perfusion Condition | Rate of UDP-GlcNAc Synthesis (nmol/g protein/min) | HBP Flux as Fraction of Glycolysis (%) |
|---|---|---|
| Variable Glucose | ~2.3–2.5 | 0.006 - 0.023 |
| Variable Workload | ~2.3–2.5 | 0.006 - 0.023 |
Tracing Glucosamine Incorporation into Glycogen (B147801) and Associated Metabolic Caches
Glycogen, a branched polymer of glucose, is primarily known as the main carbohydrate storage form in animals. However, recent research has uncovered a novel and significant role for glycogen as a reservoir for glucosamine. The use of stable isotope-labeled glucosamine has been pivotal in this discovery. nih.gov
In a key study, primary astrocytes were incubated with ¹³C₆-glucosamine to trace its metabolic fate. Using gas chromatography-mass spectrometry (GC-MS), researchers detected a time-dependent incorporation of the labeled glucosamine directly into the glycogen polymer. nih.gov This finding demonstrates that glycogen is not exclusively a glucose store but also sequesters glucosamine, creating a metabolic cache that can be accessed later.
The study further established that this glucosamine can be released from glycogen by the enzyme glycogen phosphorylase and is incorporated into various glycoconjugates, supporting processes like protein glycosylation. nih.gov This suggests that brain glycogen acts as a critical buffer, storing glucosamine to ensure a stable supply for essential glycosylation reactions, especially when direct uptake is insufficient. The disruption of glycogen metabolism was shown to lead to a global decrease in UDP-N-acetylglucosamine pools and N-linked protein glycosylation, highlighting the importance of this metabolic cache. nih.gov
Table 3: Time-Dependent Incorporation of ¹³C-Glucosamine into Astrocyte Glycogen
| Incubation Time (hours) | Percent Labeled Glucosamine in Glycogen (%) |
|---|---|
| 0 | 0 |
| 2 | ~1.5 |
| 4 | ~3.0 |
| 8 | ~4.5 |
Data represents the percentage of total glycogen-bound glucosamine that is labeled with ¹³C over an 8-hour period in cultured astrocytes. nih.gov
Understanding Glycometabolic Regulation in Cellular Systems
The use of this compound and other stable isotope tracers provides a holistic view of glycometabolic regulation, revealing how interconnected pathways are coordinated to maintain cellular function. nih.gov By tracking the ¹³C label, researchers can simultaneously observe the flux of metabolites through glycolysis, the HBP, and glycogen synthesis, and their ultimate incorporation into complex biomolecules like glycoproteins. biorxiv.orgspringernature.com
This integrated approach allows scientists to map the allocation of key nutrients like glucose and glucosamine and understand how this allocation shifts in response to cellular needs or external stimuli. biorxiv.orgnih.gov For instance, tracing experiments can quantify the competition between different metabolic branches, such as the diversion of glucose-6-phosphate towards either glycolysis or the pentose (B10789219) phosphate (B84403) pathway, or the entry of fructose-6-phosphate (B1210287) into the HBP.
Studies in human articular chondrocytes have shown that glucosamine and N-acetylglucosamine have distinct metabolic effects. nih.gov Glucosamine was found to inhibit glucose transport, while N-acetylglucosamine stimulated the synthesis of hyaluronan. nih.gov These differential effects underscore the complex regulatory roles of these amino sugars. By using labeled variants like this compound, the precise intracellular mechanisms and pathway fluxes responsible for these divergent outcomes can be dissected, leading to a more complete understanding of glycometabolic control in cellular systems. nih.gov
Experimental Models and Research Systems
In Vitro Cell Culture Models for Metabolic Profiling and Flux Analysis
In vitro cell culture systems are fundamental for dissecting the metabolic roles of D-Glucosamine-2-13C Hydrochloride at the cellular level. By introducing this labeled compound into cell culture media, researchers can perform metabolic profiling and flux analysis to understand how cells utilize glucosamine (B1671600). nih.gov
Metabolic Profiling and Flux Analysis:
Metabolic flux analysis (MFA) with 13C-labeled substrates like this compound is a powerful technique to quantify the rates of metabolic pathways. nih.gov In this approach, cells are cultured in a medium containing the labeled glucosamine. As the cells metabolize the compound, the 13C label is incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, researchers can map and quantify the flow of carbon through different metabolic pathways. nih.gov
For instance, studies using 13C-labeled glucose have been instrumental in understanding the metabolic reprogramming that occurs in different cell types, such as the shift in central carbon metabolism during the differentiation and immune stimulation of neutrophil-like cells. nih.gov Similar principles apply to tracing the metabolism of D-glucosamine.
Applications in Specific Cell Lines:
Cancer Cell Lines: Cancer cells often exhibit altered glucose and glutamine metabolism. Isotope tracing studies, including those that could utilize this compound, help to elucidate these metabolic shifts, such as the Warburg effect. nih.govnih.gov
Chondrocytes: Given the interest in glucosamine for osteoarthritis, chondrocyte cell cultures are a key model. nih.gov this compound can be used to study how these cells metabolize glucosamine and synthesize essential components of the cartilage matrix, like glycosaminoglycans and proteoglycans. mpbio.comsigmaaldrich.com
Mesangial Cells: Studies have shown that glucosamine can induce cell-cycle arrest and hypertrophy in mesangial cells, with implications for understanding the effects of high glucose levels. nih.gov this compound could be employed to trace the metabolic pathways involved in these cellular changes.
Ex Vivo Tissue Explant Studies for Organ-Specific Metabolism
Ex vivo tissue explant studies bridge the gap between in vitro cell culture and in vivo models. In this system, small pieces of tissue are kept viable in a culture medium for a short period. The use of this compound in these explants allows for the investigation of organ-specific metabolism in a more physiologically relevant context than isolated cells. For example, a recent study analyzed the effects of different doses of glucosamine hydrochloride on cartilage tissue in mice with knee osteoarthritis, assessing markers of joint injury and matrix remodeling. nih.gov While this specific study did not use the isotopic label, the model is well-suited for such an application to trace the metabolic fate of glucosamine within the cartilage tissue itself.
Microbial and Fungal Fermentation Systems for Biosynthetic Pathway Research
Microbial and fungal fermentation are not only important for the industrial production of glucosamine but also serve as valuable research systems for understanding its biosynthesis. nih.govnih.gov The use of isotopically labeled compounds like this compound can provide critical insights into the metabolic pathways and regulatory mechanisms involved.
Investigating Biosynthetic Pathways:
Fungi such as Aspergillus species and Trichoderma species are known producers of glucosamine, which is a key component of their cell walls in the form of chitin (B13524). researchgate.netresearchgate.net By supplying this compound to these fungal cultures, researchers can trace its incorporation into chitin and other metabolic products. This can help to identify rate-limiting steps and key enzymes in the biosynthetic pathway. For example, studies have investigated the kinetics of glucosamine production in Aspergillus sp. through submerged fermentation. researchgate.net
Furthermore, research on the biosynthesis of polysaccharides in fungi like Ganoderma lucidum highlights the importance of enzymes such as β-1,3-glucosyltransferase in extending sugar chains. mdpi.com Isotope tracing with labeled glucosamine could help to further elucidate the intricate mechanisms of polysaccharide synthesis in these organisms.
Metabolic Engineering:
The insights gained from isotope tracing studies can be applied to metabolic engineering efforts aimed at improving the microbial production of glucosamine. By understanding the flux through different pathways, scientists can genetically modify microorganisms to enhance the yield of the desired product. nih.gov
Isotope Tracing in Model Organisms for Systemic Metabolic Insights
Isotope tracing with this compound in model organisms like mice provides a systemic view of its metabolism, distribution, and utilization throughout the body. nih.gov This approach is crucial for understanding the in vivo relevance of metabolic pathways identified in vitro.
Tracing Systemic Metabolism:
After administration of this compound to a model organism, the labeled carbon can be tracked as it is absorbed, distributed to various tissues, metabolized, and eventually excreted. nih.gov This allows researchers to determine which organs and tissues are the primary sites of glucosamine uptake and metabolism. Techniques like mass spectrometry can be used to analyze tissue and biofluid samples to identify and quantify the labeled metabolites. nih.gov
For example, studies using 13C-labeled glucose in mice have successfully traced its metabolism through glycolysis, the Krebs cycle, and the pentose (B10789219) phosphate (B84403) pathway in various organs, revealing how different tissues contribute to systemic glucose homeostasis. nih.gov A similar methodology with this compound would provide valuable data on its systemic metabolic fate.
Future Directions and Emerging Research Frontiers
Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Glycoproteomics)
The true potential of D-Glucosamine-2-13C Hydrochloride will be realized through its integration with various "omics" platforms. This approach allows researchers to connect changes in glycan metabolism with broader cellular responses at the gene and protein levels. By introducing the 13C-labeled glucosamine (B1671600), scientists can trace its metabolic fate and simultaneously measure corresponding changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.gov
This integrated analysis is particularly powerful in glycoproteomics, which focuses on identifying the sites of glycosylation on proteins and characterizing the attached glycan structures. nih.gov Using this compound, researchers can specifically track the incorporation of the labeled monosaccharide into glycoproteins. When coupled with mass spectrometry, this allows for the differentiation and quantification of newly synthesized glycans versus the pre-existing glycan pool. nih.gov This strategy provides a dynamic view of how cellular signaling events or environmental stimuli affect glycosylation patterns. The combination of fluxomics with other functional genomics studies is recognized as having significant value in many biological research fields. wustl.edu
Development of Advanced Isotopic Labeling Strategies for Complex Biomolecules
The use of this compound is a key component in the evolution of isotopic labeling techniques designed to unravel the complexity of biomolecules. nih.govgiottobiotech.com Future strategies will likely move beyond simple metabolic labeling to more sophisticated chemoenzymatic methods. acs.org These approaches could use enzymes to attach the 13C-labeled glucosamine or a derivative to specific proteins or lipids with high precision. nih.gov
Another emerging frontier is the development of multiplexed labeling strategies. mdpi.com For instance, this compound could be used in combination with other isotopically labeled precursors (e.g., containing 15N or 2H) to simultaneously trace multiple metabolic pathways that intersect with the hexosamine biosynthesis pathway. This would provide a more holistic view of cellular metabolism. Such advanced methods will be crucial for studying the subtle alterations in glycosylation that are characteristic of many diseases. nih.gov
Table 1: Emerging Isotopic Labeling Techniques
| Labeling Strategy | Description | Potential Application with this compound |
| Chemoenzymatic Labeling | Uses specific enzymes (glycosyltransferases) to attach a labeled sugar to a target protein or lipid. acs.orgnih.gov | Precise, site-specific labeling of glycoproteins to study the function of individual glycosylation sites. |
| Multiplexed Isotope Labeling | Employs multiple, distinct stable isotopes (e.g., 13C, 15N, 2H) simultaneously to trace different metabolic precursors. | Tracing the interplay between glucose, glutamine, and glucosamine metabolism in cancer cells. |
| Isotope-Targeted Glycoproteomics (IsoTaG) | An integrated approach that combines metabolic labeling and chemical enrichment to specifically analyze glycopeptides. nih.gov | Enhancing the detection and identification of low-abundance glycoproteins that incorporate the label. |
| Dynamic Isotopic Labeling | Involves time-course experiments to monitor the rate of label incorporation and turnover. | Measuring the synthesis and degradation rates of specific glycans in response to stimuli. |
Computational Modeling and Fluxomics Software Enhancements for Data Interpretation
The data generated from experiments using this compound is vast and complex, necessitating advanced computational tools for interpretation. youtube.com Metabolic Flux Analysis (MFA) is a key technique that uses the 13C labeling patterns in metabolites to calculate the rates (fluxes) of metabolic reactions. nih.govfrontiersin.org As the labeled glucosamine is metabolized, the 13C atom is incorporated into various downstream products. By measuring the specific patterns of 13C enrichment using mass spectrometry, researchers can deduce the activity of different metabolic pathways. nih.gov
Future software enhancements will focus on creating more comprehensive metabolic models that include the intricate network of glycosylation reactions. mdpi.com There is a need for user-friendly software that can integrate data from multiple omics platforms and handle the complexity of dynamic labeling experiments. nih.gov Tools like FiatFlux, OpenFlux, and INCA are foundational, but next-generation software will need to incorporate machine learning algorithms to better predict metabolic responses and identify critical control points in glycosylation pathways. ucdavis.edu
Table 2: Software Tools for Metabolic Flux Analysis
| Software | Function | Relevance to D-Glucosamine-2-13C HCl Data |
| FiatFlux | Calculates metabolic flux ratios and absolute fluxes from GC-MS data of 13C-labeled experiments. nih.gov | Can be adapted to analyze the flux of the labeled glucosamine through central carbon metabolism. |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based tool for performing isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Suitable for dynamic labeling experiments to determine how quickly the label is incorporated into various glycans. |
| OpenFlux | An open-source software for modeling 13C-based metabolic flux analysis. ucdavis.edu | Allows for the creation of custom metabolic models that specifically include the hexosamine biosynthesis pathway. |
| SUMOFLUX | A toolbox for targeted 13C metabolic flux ratio analysis. ucdavis.edu | Useful for focusing on specific pathway intersections, such as the entry of glucosamine into glycolysis. |
Exploration of Novel Glycobiological Functions and Dysfunctions in Biological Systems
This compound provides a direct means to investigate the fundamental roles of glycans in health and disease. nih.gov Glycans are involved in a vast array of biological processes, from cell-cell recognition and immune responses to pathogen infection and cancer metastasis. nih.gov By tracing the flow of the 13C label, researchers can uncover how the synthesis of specific glycans is altered in different physiological and pathological states.
For example, the compound can be used to study how pathogens exploit host glycosylation machinery for their own benefit or how cancer cells alter their surface glycans to evade the immune system. nih.gov It can also be applied to understand the metabolic basis of congenital disorders of glycosylation, a group of rare genetic diseases. Furthermore, tracing the metabolism of glucosamine can shed light on its role in nutrient sensing and the regulation of cellular processes like autophagy. As N-acetyl-D-glucosamine is a key component of chitin (B13524), this tracer could also find applications in studying organisms with chitinous structures. mdpi.com The insights gained from these studies could lead to the identification of new biomarkers for disease and novel therapeutic targets within the complex world of glycobiology.
Q & A
Q. What are the recommended storage conditions and stability considerations for D-Glucosamine-2-13C Hydrochloride in experimental settings?
- Methodological Answer : Store the compound in a cool, dry environment (room temperature) away from strong oxidizing agents, as incompatibility with oxidizers may lead to hazardous reactions . Stability is maintained under recommended storage conditions, but prolonged exposure to moisture or extreme temperatures should be avoided. Use airtight containers to prevent contamination and degradation. For isotopic integrity, ensure storage in inert atmospheres if specified by the supplier .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While no acute toxicity is reported, standard laboratory precautions apply:
- Wear impermeable gloves (e.g., nitrile) with validated penetration resistance, as glove material compatibility varies by manufacturer .
- Avoid inhalation of dust; use fume hoods during weighing or dissolution .
- In case of accidental exposure, rinse eyes with water for several minutes and consult a physician if irritation persists .
Q. How can researchers quantify this compound in biological samples using HPLC?
- Methodological Answer : Prepare a standard solution by dissolving accurately weighed this compound in a diluent (e.g., water or buffer) at ~3.75 mg/mL, followed by mechanical shaking for 5 minutes to ensure dissolution . Use reverse-phase HPLC with a UV/Vis detector (λ = 195–210 nm) and a C18 column. Validate the method with certified reference materials (CRMs) traceable to pharmacopeial standards .
Advanced Research Questions
Q. How can isotopic purity (13C labeling) of this compound be validated in metabolic flux analysis studies?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic enrichment at the C2 position. Compare spectral data with unlabeled D-Glucosamine Hydrochloride controls. For NMR, the 13C signal at ~55–60 ppm (C2 resonance) should show >99% isotopic abundance . Cross-validate results using certified reference materials (CRMs) with documented isotopic purity .
Q. How can contradictions in pharmacokinetic data for D-Glucosamine derivatives be resolved using isotopic tracing?
- Methodological Answer : Use this compound as a tracer to distinguish endogenous vs. exogenous glucosamine pools in in vivo or in vitro models. Design time-course experiments with LC-MS/MS to quantify isotopic incorporation into glycosaminoglycans (GAGs) or other metabolites. Normalize data using internal standards (e.g., D-Mannosamine-13C as a negative control) to account for matrix effects . Statistical reconciliation of conflicting results may involve pathway-specific flux analysis (e.g., hexosamine biosynthetic pathway activity) .
Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound under stress conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress) followed by high-resolution mass spectrometry (HRMS) or tandem MS to identify degradation byproducts. For example, thermal degradation at 80°C for 48 hours may yield deacetylated or oxidized derivatives. Use isotopic pattern recognition in HRMS to differentiate degradation artifacts from natural abundance background .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
